molecular formula C16H13BrO3S B3481108 2-oxo-2-phenylethyl [(4-bromophenyl)thio]acetate

2-oxo-2-phenylethyl [(4-bromophenyl)thio]acetate

Cat. No. B3481108
M. Wt: 365.2 g/mol
InChI Key: GNEXUMQZFNOGPS-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl [(4-bromophenyl)thio]acetate is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl [(4-bromophenyl)thio]acetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been reported to inhibit the activity of COX-2, which is an enzyme that plays a key role in the inflammatory response. It has also been reported to inhibit the activity of certain kinases, such as Akt and ERK, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-oxo-2-phenylethyl [(4-bromophenyl)thio]acetate have been studied in several research studies. It has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been reported to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, it has been reported to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-oxo-2-phenylethyl [(4-bromophenyl)thio]acetate in lab experiments include its potential therapeutic applications, its relatively simple synthesis method, and its ability to inhibit the activity of key enzymes and signaling pathways involved in disease development and progression. The limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 2-oxo-2-phenylethyl [(4-bromophenyl)thio]acetate. These include further studies on its mechanism of action, potential therapeutic applications, and toxicity. Additionally, there is a need for studies on the pharmacokinetics and pharmacodynamics of this compound, as well as studies on its interactions with other drugs and compounds. Finally, there is a need for studies on the optimal dosage and administration of this compound for various diseases and conditions.

Scientific Research Applications

2-oxo-2-phenylethyl [(4-bromophenyl)thio]acetate has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Several research studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

phenacyl 2-(4-bromophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3S/c17-13-6-8-14(9-7-13)21-11-16(19)20-10-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEXUMQZFNOGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenacyl 2-(4-bromophenyl)sulfanylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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